

Synthesis of 2-Hydroxyisophthalic Acid from 2,6-Dimethylanisole: A Technical Guide

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Compound of Interest

Compound Name: 2-Hydroxyisophthalic acid

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This technical guide provides a comprehensive overview of the synthesis of **2-hydroxyisophthalic acid**, a valuable building block in pharmaceutical and chemical industries, starting from the readily available precursor, 2,6-dimethylanisole. This process involves a two-step synthetic route: the oxidation of 2,6-dimethylanisole to form the intermediate 2-methoxyisophthalic acid, followed by a demethylation reaction to yield the final product. The methodologies outlined are based on established chemical literature, offering a reproducible and scalable approach.

Synthetic Pathway Overview

The synthesis proceeds through two key transformations:

- Oxidation: The two methyl groups of 2,6-dimethylanisole are oxidized to carboxylic acid functionalities using a strong oxidizing agent, potassium permanganate, in an alkaline solution. This step yields 2-methoxyisophthalic acid.
- Demethylation: The methoxy group of the intermediate is cleaved to a hydroxyl group using a hydrobromic acid-acetic acid solution, resulting in the formation of **2-hydroxyisophthalic acid**.

Experimental Protocols

Step 1: Synthesis of 2-Methoxyisophthalic Acid

Materials:

- 2,6-Dimethylanisole
- Potassium hydroxide (KOH)
- Potassium permanganate (KMnO₄)
- Concentrated hydrochloric acid (HCl)
- Deionized water

Procedure:

- In a suitable reaction vessel, dissolve potassium hydroxide (3.3 g, 0.06 mol) and potassium permanganate (19.15 g, 0.121 mol) in water (98 mL) with stirring to prepare an alkaline potassium permanganate solution.[1]
- Slowly add 2,6-dimethylanisole (2.6 mL, 0.018 mol) to the stirred alkaline potassium permanganate solution, ensuring it is fully dispersed.[1]
- Heat the reaction mixture to 80°C and maintain it under reflux for 4 hours with continuous stirring.[1]
- After the reaction is complete, cool the mixture and remove the insoluble manganese dioxide residue by suction filtration.[1]
- Acidify the filtrate by dropwise addition of concentrated hydrochloric acid under stirring until the pH reaches 3-4. This will precipitate a white solid.[1]
- Collect the white solid (2-methoxyisophthalic acid) by suction filtration, wash it 2-3 times with cold water, and dry it in a constant temperature blast drying oven at 60°C.[1]

Step 2: Synthesis of 2-Hydroxyisophthalic Acid

Materials:

- 2-Methoxyisophthalic acid
- Hydrobromic acid-acetic acid (HBr-HOAc) solution
- Methanol
- Deionized water

Procedure:

- In a reaction vessel, add 2-methoxyisophthalic acid (15 g, 0.077 mol) to a HBr-HOAc solution (150 mL).[\[1\]](#)
- Heat the mixture to 120°C and stir under reflux for approximately 4 hours, or until the evolution of gas ceases.[\[1\]](#)
- Cool the reaction mixture to room temperature, which will cause the crude **2-hydroxyisophthalic acid** to precipitate as a canescent solid.[\[1\]](#)
- Collect the crude product by filtration and wash it with cold water.[\[1\]](#)
- Recrystallize the crude product from a methanol-water mixture to obtain pure, colorless needle-like crystals of **2-hydroxyisophthalic acid**.[\[1\]](#)
- The final product can be dried to yield approximately 12.9 g to 13.1 g.[\[1\]](#)

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of **2-hydroxyisophthalic acid** from 2,6-dimethylanisole.

Table 1: Reactant and Product Quantities for the Synthesis of 2-Methoxyisophthalic Acid

Compound	Molecular Formula	Molar Mass (g/mol)	Amount (g)	Moles (mol)	Volume (mL)
2,6-Dimethylanisole	C ₉ H ₁₂ O	136.19	-	0.018	2.6
Potassium Hydroxide	KOH	56.11	3.3	0.06	-
Potassium Permanganate	KMnO ₄	158.03	19.15	0.121	-
Water	H ₂ O	18.02	-	5.4	98

Table 2: Reactant and Product Quantities for the Synthesis of **2-Hydroxyisophthalic Acid**

Compound	Molecular Formula	Molar Mass (g/mol)	Amount (g)	Moles (mol)	Volume (mL)
2-Methoxyisophthalic Acid	C ₉ H ₈ O ₅	196.16	15	0.077	-
HBr-HOAc Solution	-	-	-	-	150-180
2-Hydroxyisophthalic Acid	C ₈ H ₆ O ₅	182.13	12.9 - 13.1	-	-

Table 3: Reaction Conditions and Yields

Step	Reaction	Temperature (°C)	Time (h)	Yield (%)
1	Oxidation	80	4	-
2	Demethylation	120	4	~92.3 - 93.5

Table 4: Analytical Data for **2-Hydroxyisophthalic Acid**

Property	Value
Melting Point	243-244 °C
¹ H NMR (500 MHz, MeOD)	δ = 8.11 (d, 2H, J=7.8), 7.00 (t, 1H, J=7.7)
Purity (by NMR)	98.5 - 99.1%

Visualized Experimental Workflow and Reaction Pathway

The following diagrams illustrate the logical flow of the synthesis and the chemical transformation.



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Caption: Experimental workflow for the two-step synthesis.



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Caption: Chemical reaction pathway from start to finish.

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References

- 1. CN103159620A - Preparation method of 2-hydroxyisophthalic acid - Google Patents [patents.google.com]
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